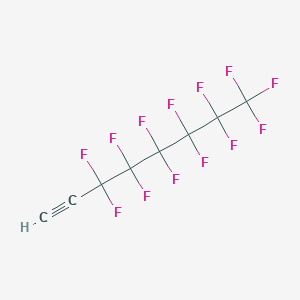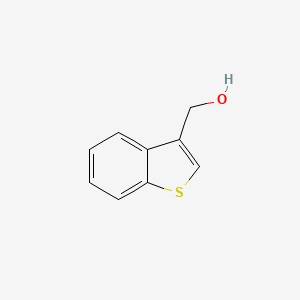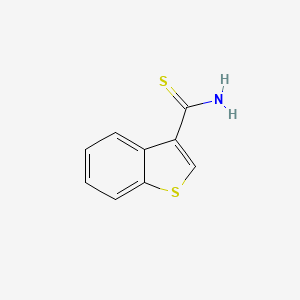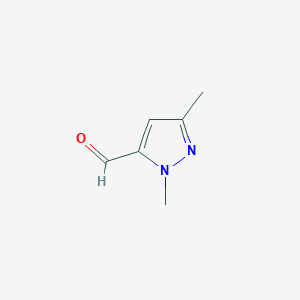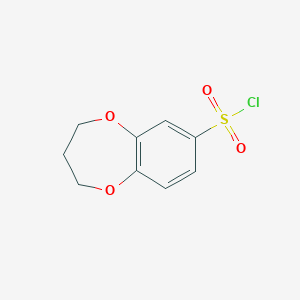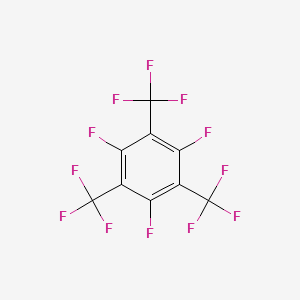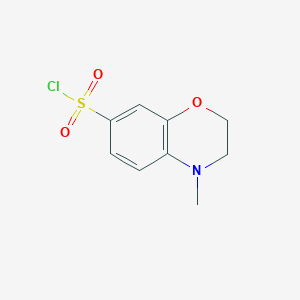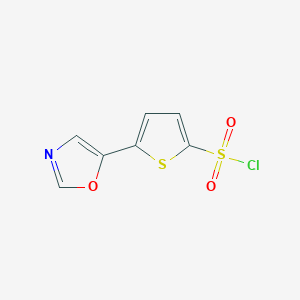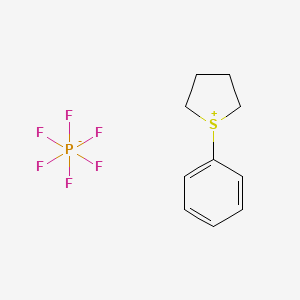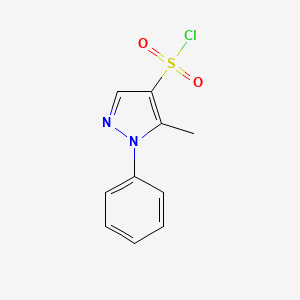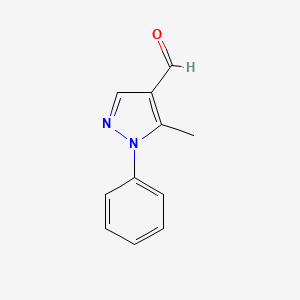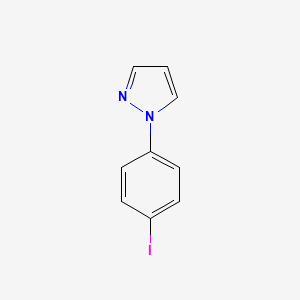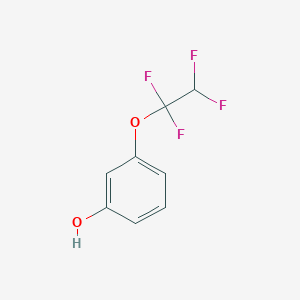
3-(1,1,2,2-Tetrafluoroethoxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,1,2,2-Tetrafluoroethoxy)phenol is a fluorinated organic compound that is not directly discussed in the provided papers. However, the papers do discuss various fluorinated phenols and related compounds, which can provide insights into the properties and reactivity of such molecules. These compounds are of interest due to their potential applications in medicine, pesticides, and materials science due to their unique physical and chemical properties imparted by the fluorine atoms .
Synthesis Analysis
The synthesis of fluorinated phenols, such as 3-trifluoromethyl phenol, involves multiple steps including nitration, reduction, diazotization, and hydrolysis. Optimization of these processes can lead to improvements in yield and purity . Additionally, the synthesis of related compounds, such as metallophthalocyanines containing trifluoromethylphenoxy moieties, involves confirming structures through various analytical techniques like IR, UV-vis, NMR, and elemental analysis . These methods are likely applicable to the synthesis and analysis of 3-(1,1,2,2-Tetrafluoroethoxy)phenol as well.
Molecular Structure Analysis
The molecular structure of fluorinated compounds can be determined using techniques such as X-ray crystallography, as seen in the synthesis of compounds with trifluoromethylphenoxy groups . The molecular geometry can be compared using computational methods like Hartree-Fock (HF) and density functional theory (DFT) . These techniques would be relevant for analyzing the molecular structure of 3-(1,1,2,2-Tetrafluoroethoxy)phenol.
Chemical Reactions Analysis
Fluorinated phenols can undergo various chemical reactions, including click reactions to form triazole rings , and nucleophilic deoxyfluorination via aryl fluorosulfonate intermediates . The introduction of fluorine atoms can affect the reactivity and selectivity of these compounds in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. For instance, solubility can be affected, as seen with metallophthalocyanines containing trifluoromethylphenoxy moieties, which are soluble in weakly and medium polar solvents but have low solubility in strong polar solvents like DMF and DMSO . The spectroscopic properties are also affected, as the introduction of trifluoromethylphenoxy substituents greatly affects the spectroscopic properties of these compounds . Electrochemical properties, such as redox peaks in cyclic voltammograms, indicate that these compounds are good electron donors and possess quasireversible electrochemical processes . These properties would be important to consider when analyzing 3-(1,1,2,2-Tetrafluoroethoxy)phenol.
科学的研究の応用
1. Lithium-Metal Batteries
- Application Summary: This compound is used in the creation of a partially and weakly solvating electrolyte (PWSE) which enables the stable cycling of lithium-metal batteries (LMBs) at high-voltages within a wide-temperature range .
- Methods of Application: The electrolyte local-environment is modulated using a low-salt concentration of 1.3 M. 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane, which contains two oxygen atoms that coordinate weakly with Li + -ions, transforms the 1,2-dimethoxyethane-dominated electrolyte solvation-structure to a more anion-incorporated structure .
- Results or Outcomes: The PWSE enables the construction of 4.4 V Li|LiCoO2 full cells with a long-lifespan and high-areal-capacity of 3.12 mA h cm −2 .
2. Synthesis of Novel Polymers
- Application Summary: 3-(1,1,2,2-Tetrafluoroethoxy)aniline, a derivative of 3-(1,1,2,2-Tetrafluoroethoxy)phenol, can be used as a monomer in the synthesis of novel polymers for coatings, membranes, or electronics.
- Methods of Application: The aromatic amine group can be a reactive site for further functionalization.
- Results or Outcomes: The research in this area might lead to the development of new materials with unique properties.
Safety And Hazards
特性
IUPAC Name |
3-(1,1,2,2-tetrafluoroethoxy)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2/c9-7(10)8(11,12)14-6-3-1-2-5(13)4-6/h1-4,7,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXGNBYVIMYKJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380217 |
Source


|
| Record name | 3-(1,1,2,2-tetrafluoroethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1,2,2-Tetrafluoroethoxy)phenol | |
CAS RN |
53997-99-2 |
Source


|
| Record name | 3-(1,1,2,2-tetrafluoroethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53997-99-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

